methyl N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbamate
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Overview
Description
Methyl N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbamate: . This compound is characterized by its molecular structure, which includes a piperidine ring, a methyl group, and a tosyl group (p-toluenesulfonyl group).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbamate typically involves the following steps:
Piperidine Derivative Formation: : Piperidine is reacted with appropriate reagents to introduce the desired functional groups.
Tosylation: : The piperidine derivative undergoes tosylation, where a tosyl chloride reacts with the amine group to form the tosylated piperidine.
Carbamate Formation: : The tosylated piperidine is then treated with methyl carbamate to form the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbamate: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form different oxidation products.
Reduction: : Reduction reactions can lead to the formation of reduced derivatives.
Substitution: : Nucleophilic substitution reactions can occur at the piperidine ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation Products: : Various oxidized derivatives depending on the specific conditions.
Reduction Products: : Reduced forms of the compound.
Substitution Products: : Substituted derivatives at the piperidine ring.
Scientific Research Applications
Methyl N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbamate: has several scientific research applications:
Chemistry: : Used as an intermediate in the synthesis of other chemical compounds.
Biology: : Studied for its potential biological activity and interactions with biological molecules.
Medicine: : Investigated for its therapeutic potential in various medical applications.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which methyl N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Methyl N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbamate: can be compared with other similar compounds, such as:
Tosylated Piperidines: : Similar compounds with different substituents on the piperidine ring.
Carbamate Derivatives: : Other carbamate compounds with varying functional groups.
The uniqueness of This compound
Properties
IUPAC Name |
methyl N-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-11-3-5-13(6-4-11)21(18,19)16-9-7-12(8-10-16)15-14(17)20-2/h3-6,12H,7-10H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSUMEQHHXBLUCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)NC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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